molecular formula C18H21ClFN3O2 B2932784 2-chloro-4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide CAS No. 1049462-26-1

2-chloro-4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

Cat. No. B2932784
CAS RN: 1049462-26-1
M. Wt: 365.83
InChI Key: UNCQAPVFCNOWGE-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In

Scientific Research Applications

Gastrokinetic Agents

Research on benzamide derivatives, including compounds with structural similarities to 2-chloro-4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide, has highlighted their potential as potent gastrokinetic agents. These compounds have shown significant activity in enhancing gastric emptying, comparing favorably to established drugs like cisapride and metoclopramide but without dopamine D2 receptor antagonistic activity, making them candidates for gastrointestinal motility disorders treatment (Kato et al., 1991).

Microbial Activities

Derivatives of benzamide, including those with morpholine and fluoro groups, have demonstrated potent antifungal and antibacterial activities. This suggests potential applications in developing new antimicrobial agents. The synthesis process of these compounds is characterized by efficiency, highlighting their accessibility for further pharmaceutical development (Patharia et al., 2020).

Anticonvulsant Activity

The synthesis and evaluation of novel enaminones, derived from processes involving benzamides, have identified compounds with potent anticonvulsant activity and a significant lack of neurotoxicity. These findings open avenues for new treatments in epilepsy and seizure disorders (Edafiogho et al., 1992).

Sigma-2 Receptor Imaging

Fluorine-containing benzamide analogs have been developed and evaluated as ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. This research is crucial for advancing cancer diagnostics and understanding tumor biology (Tu et al., 2007).

Fluorescence in Photophysical Studies

Studies on pyridine compounds, including modifications with methoxy and morpholino groups, have revealed highly emissive fluorophores in solution and the solid state. This research has implications for developing new fluorescent materials for sensing, imaging, and optical applications (Hagimori et al., 2019).

properties

IUPAC Name

2-chloro-4-fluoro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClFN3O2/c1-22-6-2-3-16(22)17(23-7-9-25-10-8-23)12-21-18(24)14-5-4-13(20)11-15(14)19/h2-6,11,17H,7-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCQAPVFCNOWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=C(C=C(C=C2)F)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

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